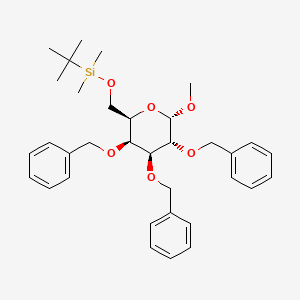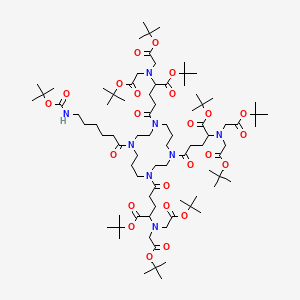
Tris-NTA per-Tert-butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris-NTA per-Tert-butyl Ester involves the reaction of nitrilotriacetic acid (NTA) with tert-butyl chloroformate in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency and sustainability of the synthesis . These systems allow for continuous production and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Substitution reactions involve the replacement of tert-butyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, nickel or rhodium catalyst
Substitution: Thionyl chloride, dichloromethane
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides
Applications De Recherche Scientifique
Chemistry: Tris-NTA per-Tert-butyl Ester is used in the synthesis of bifunctional chelating agents, which are essential for labeling biomolecules with radiometal or paramagnetic ions .
Biology: In biological research, the compound is used to study protein interactions and metal ion binding. It is particularly useful in proteomics for the purification and analysis of proteins .
Industry: In the industrial sector, this compound is used in the production of catalysts and other chemical intermediates .
Mécanisme D'action
Tris-NTA per-Tert-butyl Ester exerts its effects by forming stable complexes with metal ions. The compound’s nitrilotriacetic acid moiety binds to metal ions through coordination bonds, creating a stable chelate complex . This mechanism is crucial for its applications in proteomics and metal ion binding studies.
Comparaison Avec Des Composés Similaires
DOTA-tris(tert-butyl ester): Used as a precursor for bifunctional chelating agents.
HBED-CC-tris(tert-butyl ester): Used in the preparation of chelating agents for radiopharmaceuticals.
Uniqueness: Tris-NTA per-Tert-butyl Ester is unique due to its specific structure, which allows for the formation of highly stable metal ion complexes. This property makes it particularly valuable in proteomics research and other applications requiring stable metal chelation .
Propriétés
Formule moléculaire |
C84H148N8O24 |
|---|---|
Poids moléculaire |
1654.1 g/mol |
Nom IUPAC |
tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106) |
Clé InChI |
ZKMCGMDLFWZTEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
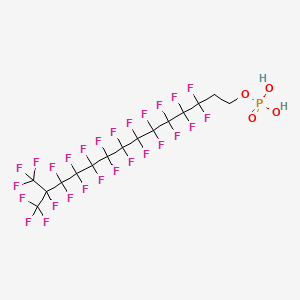



![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
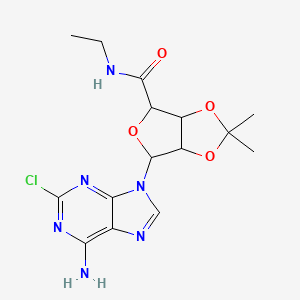
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
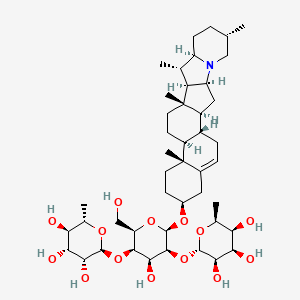
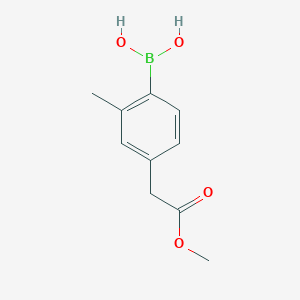
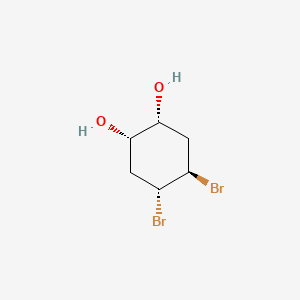
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
